molecular formula C14H18N2O5 B2757666 3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate CAS No. 1401319-05-8

3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate

Cat. No.: B2757666
CAS No.: 1401319-05-8
M. Wt: 294.307
InChI Key: HYDPCLJHGDUWLU-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring substituted with a methoxy group at the 4-position and a propan-1-amine side chain, forming an oxalate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkyl halide.

    Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential therapeutic properties.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The methoxy group and the propan-1-amine side chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure but lacking the methoxy group.

    Serotonin: A neurotransmitter with an indole core and a hydroxyl group at the 5-position.

    Melatonin: A hormone with an indole ring and an acetamide side chain.

Uniqueness

3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate is unique due to the presence of the methoxy group at the 4-position, which can influence its biological activity and interactions with molecular targets

Properties

IUPAC Name

3-(4-methoxyindol-1-yl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.C2H2O4/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13;3-1(4)2(5)6/h2,4-6,9H,3,7-8,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDPCLJHGDUWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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